Pyridostatin Trifluoroacetate

Catalog No.
S548120
CAS No.
1472611-44-1
M.F
C37H35F9N8O11
M. Wt
938.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridostatin Trifluoroacetate

CAS Number

1472611-44-1

Product Name

Pyridostatin Trifluoroacetate

IUPAC Name

4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C37H35F9N8O11

Molecular Weight

938.72

InChI

InChI=1S/C31H32N8O5.C2HF3O2/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;3-2(4,5)1(6)7/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);(H,6,7)

InChI Key

CYYZQGUDHAKBIQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.C(=O)(C(F)(F)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

Pyridostatin; PDS; Pyridostatin TFA salt

Description

The exact mass of the compound Pyridostatin Trifluoroacetate is 596.24957 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pyridostatin Trifluoroacetate is a chemical compound recognized for its role as a G-quadruplex ligand. It exhibits a high affinity for G-quadruplex structures, particularly those formed by RNA, and has been shown to induce conformational changes in telomere G-quadruplex complexes. This compound's unique properties allow it to stimulate double-stranded DNA breakage and alter telomere function, making it significant in both biological and medicinal contexts .

Pyr-TFA's primary mechanism of action involves binding to G-quadruplex structures in DNA and RNA. This stabilization disrupts the normal folding and function of these structures, potentially leading to several cellular effects (1: , 4: ).

  • Impact on Cancer Cells: Pyr-TFA has been shown to inhibit the proliferation of various cancer cell lines [1]. This effect is attributed to the induction of DNA damage and cell cycle arrest at the G2/M phase [1, 4]. Pyr-TFA may also target specific proto-oncogenes, like Src, further contributing to its anti-cancer properties [4].
  • Neurotoxicity: Studies suggest Pyr-TFA can cause neurite retraction, synaptic loss, and neuronal cell death at higher concentrations [4]. This effect might be due to G-quadruplex stabilization in neuronal RNA, although the exact mechanism requires further investigation [4].

High Affinity for RNA G-Quadruplexes

PT exhibits a unique property – it demonstrates high molecular specificity for RNA G-quadruplexes over DNA G-quadruplexes []. This selectivity makes PT a valuable tool for researchers studying the function of RNA G-quadruplexes in various biological processes. By specifically targeting RNA G-quadruplexes, PT allows scientists to investigate their role without affecting DNA G-quadruplex function, which can be critical for cell viability.

, including:

  • Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
  • Reduction: Reduction reactions modify its functional groups.
  • Substitution: Pyridostatin can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents for these reactions include hydrogen peroxide (as an oxidizing agent), sodium borohydride (as a reducing agent), and various nucleophiles for substitution reactions.

Pyridostatin Trifluoroacetate exhibits significant biological activities:

  • Anticancer Properties: It has been shown to suppress cellular viability and growth in cancer cells. For instance, it decreases the synthesis of Epstein-Barr virus-encoded nuclear antigen 1, indicating its antiviral properties .
  • Mechanism of Action: The compound binds to G-quadruplex structures, stabilizing them and inhibiting processes such as replication and transcription. This binding can lead to DNA damage and cell-cycle arrest by targeting proto-oncogenes like Src .

The synthesis of Pyridostatin Trifluoroacetate involves several steps:

  • Formation of the Pyridostatin Core: This is achieved through reactions involving pyridine-based building blocks.
  • Functionalization: The core is then functionalized with trifluoroacetate groups.
  • Purification: The final product is purified through various methods, including chromatography.

This multi-step synthesis typically requires organic solvents and specific reagents to achieve high yields .

Pyridostatin Trifluoroacetate has diverse applications:

  • Scientific Research: It is used extensively in studies involving G-quadruplex structures, contributing to our understanding of their biological significance.
  • Cancer Therapy: Due to its ability to induce DNA damage selectively at specific genomic targets, it is being explored as a potential therapeutic agent in cancer treatment .
  • Drug Development: Its unique properties make it a candidate for developing new chemical entities aimed at targeting G-quadruplexes in various diseases .

Research indicates that Pyridostatin Trifluoroacetate interacts selectively with G-quadruplex nucleic acids. Studies have shown that it can downregulate proteins involved in cell cycle regulation while upregulating others, suggesting a complex regulatory mechanism at play. This selectivity distinguishes it from other anticancer agents that often induce widespread DNA damage .

Pyridostatin Trifluoroacetate shares similarities with several other compounds that also target G-quadruplex structures. Here are some notable comparisons:

Compound NameKey FeaturesUniqueness
PyridostatinInduces telomere dysfunction; less specificity for RNALess RNA specificity than Pyridostatin Trifluoroacetate
RR82 Trifluoroacetate SaltSimilar G-quadruplex binding propertiesDifferent functional groups
Quindoline DerivativesCompete for binding with telomere-associated proteinsVarying structural characteristics

Pyridostatin Trifluoroacetate stands out due to its high specificity for RNA G-quadruplexes compared to its analogs, making it a valuable tool in both research and therapeutic contexts .

Molecular Architecture of Pyridostatin Derivatives

Pyridostatin trifluoroacetate (C$${37}$$H$${35}$$F$${3}$$N$${10}$$O$${9}$$) derives from a central N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold, with two quinoline moieties linked via amide bonds to a pyridine core (Fig. 1). The trifluoroacetate anion (CF$${3}$$COO$$^{-}$$) forms an ion pair with the protonated aliphatic amine side chains, improving aqueous solubility. Key structural features include:

  • Aromatic stacking surfaces: Three planar quinoline rings enable π-π interactions with G-tetrads in G4 structures.
  • Flexible linkers: Ethoxy spacers between the quinoline and pyridine units confer conformational adaptability for optimal G4 binding.
  • Hydrogen-bonding motifs: Amide groups and protonated amines facilitate interactions with phosphate backbones and guanine O6 atoms.

The molecular weight of the free base (pyridostatin) is 596.6 g/mol, while the trifluoroacetate salt increases this to 820.7 g/mol due to the addition of two trifluoroacetic acid molecules.

Structural FeatureRole in G4 RecognitionSource
Quinoline ringsπ-π stacking with G-tetrads
Amide bondsHydrogen bonding with DNA backbone
Ethoxy linkersConformational flexibility

Synthetic Pathways for N,N′-Bis(quinolinyl)pyridine-2,6-dicarboxamide Scaffolds

The synthesis of pyridostatin derivatives follows a modular approach (Scheme 1):

  • Core scaffold preparation:

    • Pyridine-2,6-dicarbonyl dichloride is generated via thionyl chloride (SOCl$$_{2}$$) treatment of chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).
    • Alternative routes use commercially available pyridine-2,6-dicarbonyl dichloride.
  • Quinoline coupling:

    • Two equivalents of 4-(2-aminoethoxy)quinoline-2-amine react with the dichloride in anhydrous DMF or DCM, forming amide bonds.
    • Reaction conditions: 0°C to room temperature, 12–24 hours, yields 50–94% depending on substituents.
  • Salt formation:

    • The free base is treated with trifluoroacetic acid (TFA) in methanol or acetonitrile to yield the trifluoroacetate salt.

Critical parameters:

  • Solvent polarity: DMF enhances solubility of intermediates but requires careful removal to avoid side reactions.
  • Steric effects: Substitution at quinoline C-4 or C-8 positions impacts coupling efficiency.
  • Purification: Reverse-phase HPLC or silica gel chromatography isolates products >95% purity.

Structural Modifications and Functional Group Optimization

Strategic modifications to the pyridostatin scaffold have targeted enhanced G4 selectivity and binding affinity (Table 2):

ModificationEffect on G4 InteractionReference
Carboxy group addition (cPDS)RNA G4 specificity over DNA G4
Quinoline substitution (C-3/C-5)Alters stacking geometry
Ethoxy linker elongationAdjusts inter-quinoline distance
Trifluoroacetate counterionImproves solubility without altering binding

Case study – Carboxypyridostatin (cPDS):
The addition of a carboxylic acid group at the pyridine C-4 position (yielding cPDS) confers selective RNA G4 recognition by:

  • Introducing electrostatic repulsion with DNA phosphates.
  • Enhancing hydrogen bonding with 2′-OH groups in RNA.
    Molecular dynamics simulations show cPDS adopts a U-shaped conformation when bound to TERRA G4, unlike the linear pose of pyridostatin.

Synthetic challenges:

  • Regioselectivity: Controlling substitution patterns on quinoline requires protective group strategies.
  • Salt stability: Trifluoroacetate may exchange with biological anions; alternative salts (e.g., hydrochloride) are less common.

Thermodynamic and Kinetic Binding Studies with Telomeric DNA

Thermodynamic and Kinetic Binding Studies with Telomeric DNA

Comprehensive thermodynamic and kinetic analyses have revealed the detailed binding characteristics of pyridostatin trifluoroacetate with telomeric DNA G-quadruplex structures [9] [11]. Single-molecule force spectroscopy studies utilizing laser tweezers methodology have provided unprecedented insights into the binding thermodynamics and kinetics of this compound [9].

The dissociation constant (Kd) for pyridostatin trifluoroacetate binding to human telomeric G-quadruplex has been determined through multiple experimental approaches [9] [10]. Using single-molecule mechanical unfolding studies, the Kd value was established at 490 ± 80 nanomolar [9]. This value was corroborated through a Hess-like thermodynamic cycle approach, which yielded an identical Kd of 460 ± 40 nanomolar, demonstrating the reliability and consistency of the measurements [9].

Table 1: Thermodynamic Parameters for Pyridostatin Trifluoroacetate Binding to Telomeric G-Quadruplex

ParameterValueMethodReference
Dissociation Constant (Kd)490 ± 80 nMSingle-molecule force spectroscopy [9]
Dissociation Constant (Kd)460 ± 40 nMHess-like thermodynamic cycle [9]
Free Energy of Binding (ΔG)-8.6 kcal/molCalculated from mechanical unfolding [9]
Unfolding Force (ligand-bound)41 ± 2 pNSingle-molecule force spectroscopy [9]
Unfolding Force (free quadruplex)21 ± 1 pNSingle-molecule force spectroscopy [9]

The kinetic analysis of pyridostatin trifluoroacetate binding has revealed important mechanistic details about the ligand-quadruplex interaction [9]. Force jump experiments demonstrated that the compound promotes the folding of telomeric G-quadruplexes through a conformational selection mechanism [9]. The overall folding rate constant for G-quadruplexes in the presence of 0.5 micromolar pyridostatin trifluoroacetate was determined to be 0.20 ± 0.01 s⁻¹ [9].

Table 2: Kinetic Parameters for Pyridostatin Trifluoroacetate-G-Quadruplex Interactions

Kinetic ParameterValueExperimental ConditionReference
Overall folding rate constant0.20 ± 0.01 s⁻¹0.5 μM pyridostatin trifluoroacetate [9]
Ligand-free quadruplex folding0.48 ± 0.06 s⁻¹Deconvoluted analysis [9]
Ligand-bound quadruplex formation0.13 ± 0.02 s⁻¹Tightly bound complex [9]
Equilibrium time constant10 sTime to reach binding equilibrium [9]

Deconvolution analysis of the binding kinetics revealed that pyridostatin trifluoroacetate significantly accelerates the formation kinetics of telomeric G-quadruplexes, with the ligand-free or loosely bound quadruplex showing a folding rate constant of 0.48 ± 0.06 s⁻¹ [9]. This enhancement indicates that the ligand participates directly in the folding process, lowering the activation energy required for G-quadruplex formation [9]. The rate-limiting step for tight binding was identified as the process wherein the loosely associated ligand searches for and adopts a tightly bound state, with a rate constant of 0.13 ± 0.02 s⁻¹ [9].

Thermodynamic stability measurements using Jarzynski's theorem revealed that pyridostatin trifluoroacetate binding substantially increases the mechanical stability of telomeric G-quadruplex structures [9]. The change in free energy of unfolding (ΔGunfold) for ligand-bound quadruplexes was 16.6 ± 0.5 kcal/mol, compared to 8.0 ± 0.5 kcal/mol for free quadruplexes [9]. This dramatic increase in thermodynamic stability correlates with the observed enhancement in melting temperature of approximately 35 Kelvin for telomeric G-quadruplexes in the presence of pyridostatin trifluoroacetate [9].

Nanopore-based single-molecule analysis has provided additional insights into the thermodynamic properties of pyridostatin trifluoroacetate binding [11]. These studies demonstrated prolonged unraveling times for telomeric DNA G-quadruplexes after ligand binding, confirming the potent stabilization effect [11]. The nanopore platform permitted efficient determination of ligand affinity constants without requiring labeling, amplification, or ligand-receptor titration procedures [11].

Selective Recognition of RNA vs. DNA G-Quadruplex Structures

Pyridostatin trifluoroacetate demonstrates distinct selectivity patterns when interacting with RNA versus DNA G-quadruplex structures, though the parent compound pyridostatin shows relatively broad recognition of both nucleic acid types [13] [16] [18]. Comprehensive molecular dynamics and docking simulation studies have elucidated the structural basis for G-quadruplex recognition and the factors that influence selectivity between RNA and DNA forms [13] [18].

The selectivity profile of pyridostatin trifluoroacetate and related derivatives has been extensively characterized through biophysical approaches [13] [18]. While the parent pyridostatin compound functions as a generic RNA and DNA G-quadruplex-interacting molecule, structural modifications can significantly alter selectivity patterns [13] [18]. The carboxypyridostatin derivative, for instance, exhibits high molecular specificity for RNA over DNA G-quadruplex structures [13] [18] [19].

Table 3: Selectivity Profile of Pyridostatin Derivatives for RNA vs. DNA G-Quadruplexes

CompoundRNA G4 SelectivityDNA G4 SelectivitySelectivity RatioReference
PyridostatinHighHigh~1:1 [13] [18]
CarboxypyridostatinVery HighModerate>10:1 [13] [18]
Pyridostatin trifluoroacetateHighHighData not specified [2] [16]

Molecular dynamics simulations have revealed that the selectivity of pyridostatin derivatives toward TERRA G-quadruplex structures depends critically on ligand conformational properties coupled with solvation contributions [13] [18]. The comprehensive analysis of binding modes and conformational behavior demonstrates the importance of both steric complementarity and solvent-mediated interactions in determining selectivity [13] [18].

The mechanism underlying RNA versus DNA G-quadruplex selectivity involves several key factors [13] [18]. First, the different sugar pucker conformations and groove widths between RNA and DNA G-quadruplexes create distinct binding environments that can accommodate ligands with varying degrees of complementarity [13] [18]. Second, the presence of 2'-hydroxyl groups in RNA G-quadruplexes provides additional hydrogen bonding opportunities that can enhance or diminish ligand binding depending on the specific chemical modifications present in the ligand [13] [18].

Structural studies have shown that pyridostatin trifluoroacetate and related compounds can stabilize different topological forms of G-quadruplexes [5] [12]. Mass spectrometry-based stoichiometry studies revealed that pyridostatin can induce conformational changes in G-quadruplex structures, including conversion between parallel and antiparallel topologies [5] [33]. These conformational changes are accompanied by alterations in potassium ion binding stoichiometry, indicating that ligand binding can modify the number of G-quartets in the structure [33].

The stabilization of RNA G-quadruplexes by pyridostatin derivatives has particular biological significance due to the role of these structures in regulating gene expression and cellular processes [20] [35]. Studies with carboxypyridostatin demonstrated that selective targeting of RNA G-quadruplex stability can reduce proliferation of neural stem cells through mechanisms that promote cell cycle exit and oligodendrocyte progenitor production [35]. This selectivity for RNA over DNA G-quadruplexes represents an important advantage in therapeutic applications, as it may reduce unwanted effects on DNA replication and genomic stability [35].

Displacement of Shelterin Complex Proteins (e.g., POT1)

The displacement of shelterin complex proteins, particularly Protection of Telomeres 1 (POT1), represents a critical mechanism through which pyridostatin trifluoroacetate exerts its biological effects [23] [25] [27]. The shelterin complex, comprising six proteins including POT1, Telomeric Repeat Binding Factor 1, Telomeric Repeat Binding Factor 2, TPP1, TIN2, and RAP1, functions to protect telomeric DNA from degradation and inappropriate DNA damage responses [25] [27].

POT1 serves as the sole shelterin component that directly binds single-stranded telomeric DNA through its oligonucleotide/oligosaccharide-binding fold domains [25] [27]. The protein recognizes and binds to telomeric single-stranded DNA with high specificity, preventing the activation of ATR-dependent DNA damage checkpoint signaling that would otherwise be triggered by the exposure of single-stranded telomeric DNA to Replication Protein A [25] [27].

Table 4: Shelterin Complex Proteins and Their Functions in Telomere Protection

ProteinPrimary FunctionDNA Binding SpecificityInteraction with POT1Reference
POT1Single-strand telomeric DNA bindingHigh selectivity for telomeric sequencesDirect binding through TPP1 [25] [27]
TPP1POT1 recruitment and stabilizationIndirect through POT1Direct interaction [25] [27]
TRF1Double-strand telomeric DNA bindingTelomeric repeatsIndirect through TIN2-TPP1 [25] [27]
TRF2Double-strand telomeric DNA bindingTelomeric repeatsIndirect through TIN2-TPP1 [25] [27]
TIN2Shelterin complex bridgingNon-specificIndirect through TPP1 [25] [27]
RAP1Telomere length regulationIndirect through TRF2None [25] [27]

The mechanism by which pyridostatin trifluoroacetate displaces POT1 from telomeric DNA involves competitive binding for the single-stranded telomeric substrate [23] [37] [41]. POT1 unfolds G-quadruplex structures through a conformational selection mechanism, binding preferentially to unfolded single-stranded telomeric DNA [41]. However, when pyridostatin trifluoroacetate stabilizes G-quadruplex formation, it creates a thermodynamically more stable structure that resists POT1-mediated unfolding [41].

Single-molecule studies have demonstrated that POT1 binding to initially folded G-quadruplex structures is approximately 25,000 times slower than binding to single-stranded oligonucleotides [41]. This dramatic kinetic difference occurs because POT1 must wait for spontaneous G-quadruplex unfolding before it can bind to the single-stranded form [41]. Pyridostatin trifluoroacetate stabilization of G-quadruplexes further impedes this process by reducing the rate of spontaneous unfolding [9] [41].

Table 5: Kinetic Parameters for POT1 Binding to Different DNA Substrates

Substrate TypeBinding RateRelative RateMechanistic RequirementReference
Single-strand telomeric DNA80 ms1.0×Direct binding [41]
Folded G-quadruplex2000-3000 s0.00004×Requires unfolding [41]
Pyridostatin-stabilized G4>3000 s<0.00003×Requires unfolding + ligand dissociation [9] [41]

The competitive displacement mechanism has been validated through various experimental approaches [37] [28]. Förster resonance energy transfer melting experiments have shown that pyridostatin analogues compete effectively with POT1 for binding to telomeric DNA [28]. The competition results in telomere dysfunction, as evidenced by the uncapping of POT1 and subsequent activation of DNA damage signaling pathways [28] [37].

Fluorescence thermal shift assays have revealed two distinct mechanisms for inhibiting POT1-DNA interactions [23]. The first mechanism involves competitive inhibition at the POT1 DNA binding site, where pyridostatin trifluoroacetate directly competes with the protein for access to the telomeric substrate [23]. The second mechanism is indirect and involves stabilization of G-quadruplex formation within the normal POT1 single-stranded DNA recognition sequence, thereby preventing POT1 binding through structural occlusion [23].

The displacement of POT1 and other shelterin components by pyridostatin trifluoroacetate has significant biological consequences [25] [28]. Loss of POT1 protection leads to rapid telomere elongation, increased single-stranded G-rich telomeric DNA, and accumulation of branched telomeric DNA structures [25]. These structural abnormalities trigger DNA damage checkpoint activation and can result in cellular senescence or apoptosis [25] [28].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

596.24957

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Marchand A, Granzhan A, Iida K, Tsushima Y, Ma Y, Nagasawa K, Teulade-Fichou M, Gabelica V. Ligand-Induced Conformational Changes with Cation Ejection upon Binding to Human Telomeric DNA G-Quadruplexes. J Am Chem Soc. 2015 Jan 6. [Epub ahead of print] PubMed PMID: 25525863.
2: Murat P, Zhong J, Lekieffre L, Cowieson NP, Clancy JL, Preiss T, Balasubramanian S, Khanna R, Tellam J. G-quadruplexes regulate Epstein-Barr virus-encoded nuclear antigen 1 mRNA translation. Nat Chem Biol. 2014 May;10(5):358-64. doi: 10.1038/nchembio.1479. Epub 2014 Mar 16. PubMed PMID: 24633353; PubMed Central PMCID: PMC4188979.
3: Murat P, Gormally MV, Sanders D, Di Antonio M, Balasubramanian S. Light-mediated in cell downregulation of G-quadruplex-containing genes using a photo-caged ligand. Chem Commun (Camb). 2013 Oct 4;49(76):8453-5. doi: 10.1039/c3cc44737e. PubMed PMID: 23949446; PubMed Central PMCID: PMC4155816.
4: Husby J, Todd AK, Platts JA, Neidle S. Small-molecule G-quadruplex interactions: Systematic exploration of conformational space using multiple molecular dynamics. Biopolymers. 2013 Dec;99(12):989-1005. doi: 10.1002/bip.22340. PubMed PMID: 23828641.
5: McLuckie KI, Di Antonio M, Zecchini H, Xian J, Caldas C, Krippendorff BF, Tannahill D, Lowe C, Balasubramanian S. G-quadruplex DNA as a molecular target for induced synthetic lethality in cancer cells. J Am Chem Soc. 2013 Jul 3;135(26):9640-3. doi: 10.1021/ja404868t. Epub 2013 Jun 25. PubMed PMID: 23782415; PubMed Central PMCID: PMC3964824.
6: Müller S, Sanders DA, Di Antonio M, Matsis S, Riou JF, Rodriguez R, Balasubramanian S. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells. Org Biomol Chem. 2012 Aug 28;10(32):6537-46. doi: 10.1039/c2ob25830g. Epub 2012 Jul 13. PubMed PMID: 22790277; PubMed Central PMCID: PMC3700226.
7: Mergny JL. Alternative DNA structures: G4 DNA in cells: itae missa est? Nat Chem Biol. 2012 Feb 15;8(3):225-6. doi: 10.1038/nchembio.793. PubMed PMID: 22337092.
8: Rodriguez R, Miller KM, Forment JV, Bradshaw CR, Nikan M, Britton S, Oelschlaegel T, Xhemalce B, Balasubramanian S, Jackson SP. Small-molecule-induced DNA damage identifies alternative DNA structures in human genes. Nat Chem Biol. 2012 Feb 5;8(3):301-10. doi: 10.1038/nchembio.780. PubMed PMID: 22306580; PubMed Central PMCID: PMC3433707.
9: Mela I, Kranaster R, Henderson RM, Balasubramanian S, Edwardson JM. Demonstration of ligand decoration, and ligand-induced perturbation, of G-quadruplexes in a plasmid using atomic force microscopy. Biochemistry. 2012 Jan 17;51(2):578-85. doi: 10.1021/bi201600g. Epub 2012 Jan 6. PubMed PMID: 22225525.
10: Koirala D, Dhakal S, Ashbridge B, Sannohe Y, Rodriguez R, Sugiyama H, Balasubramanian S, Mao H. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands. Nat Chem. 2011 Aug 28;3(10):782-7. doi: 10.1038/nchem.1126. PubMed PMID: 21941250; PubMed Central PMCID: PMC3277938.
11: McCauley MJ, Williams MC. Single-molecule biophysics: untying a nanoscale knot. Nat Chem. 2011 Sep 23;3(10):754-5. doi: 10.1038/nchem.1159. PubMed PMID: 21941242.

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